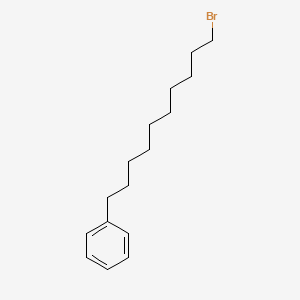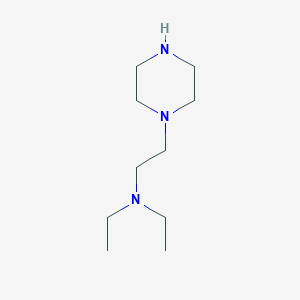
Ácido 2-bromo-5-(trifluorometoxi)fenilacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethoxy group at the 5-position.
Aplicaciones Científicas De Investigación
2-Bromo-5-(trifluoromethoxy)phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and affecting cellular redox states .
Cellular Effects
2-Bromo-5-(trifluoromethoxy)phenylacetic acid has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound may induce changes in the expression of genes involved in stress responses, apoptosis, and cell cycle regulation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. It may also interact with transcription factors, thereby influencing gene expression. These interactions can result in the modulation of cellular processes such as apoptosis, cell cycle progression, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid can change over time. The compound is relatively stable under ambient conditions, but its stability may decrease under extreme conditions such as high temperatures or exposure to light. Long-term exposure to the compound can lead to degradation, which may affect its efficacy in biochemical assays. Additionally, prolonged exposure to 2-Bromo-5-(trifluoromethoxy)phenylacetic acid may result in long-term effects on cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can induce significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including oxidative stress, apoptosis, and disruption of normal cellular functions .
Metabolic Pathways
2-Bromo-5-(trifluoromethoxy)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of the compound are crucial for its efficacy in biochemical assays and its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of the compound with biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid typically involves the bromination of 5-(trifluoromethoxy)phenylacetic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(trifluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products depending on the reducing agents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids .
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylacetic acid
- 2-Bromo-5-fluorophenylacetic acid
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethoxy)phenylboronic acid
Uniqueness
2-Bromo-5-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, making it valuable in various applications compared to its analogs .
Propiedades
IUPAC Name |
2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFBPCUCBYAIIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382573 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-81-1 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














